molecular formula C10H13NO2 B8777387 2-(4-methoxyphenyl)-N-methylacetamide

2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B8777387
M. Wt: 179.22 g/mol
InChI Key: JKUARWCJTQQYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C10H13NO2/c1-11-10(12)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

JKUARWCJTQQYQC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Solid 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.60 g) was added to a stirred suspension of (4-methoxyphenyl)acetic acid (0.50 g) and 1-hydroxybenzotriazine hydrate (0.40 g) in 10 mL tetrahydrofuran. The mixture was stirred for 30 min, then methylamine (2.0 M in THF, 6.0 mL) was added. Stirring was continued for 12 h and the volatile material was subsequently evaporated. The crude residue was dissolved in 50 mL of EtOAc and washed twice with 50 mL of 1 M hydrochloric acid, twice with 50 mL of saturated sodium bicarbonate, and twice with 50 mL of saturated sodium chloride. Evaporation of the ethyl acetate gives 0.45 g of 2-(4-methoxyphenyl)-N-methylacetamide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1-hydroxybenzotriazine hydrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

was prepared from 4-methoxyphenylacetic acid chloride and methylamine following Method B. 1H NMR (300 MHz, CDCl3) δ 7.14 (d, 2H, J=8.67 Hz), 6.86 (d, 2H, J=8.67 Hz), 3.78 (s, 3H), 3.49 (s, 2H), 2.72 (d, 3H, J=4.71 Hz). LCMS (ESI+) [M+H]/z Calc'd 180, found 180.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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